molecular formula C10H13N3O4 B14516307 Ethyl 2-cyano-5-(ethylamino)-4-nitropenta-2,4-dienoate CAS No. 62519-18-0

Ethyl 2-cyano-5-(ethylamino)-4-nitropenta-2,4-dienoate

Katalognummer: B14516307
CAS-Nummer: 62519-18-0
Molekulargewicht: 239.23 g/mol
InChI-Schlüssel: LIVOWEYUFFAHNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-cyano-5-(ethylamino)-4-nitropenta-2,4-dienoate is an organic compound with a complex structure that includes cyano, ethylamino, and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-5-(ethylamino)-4-nitropenta-2,4-dienoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with an appropriate aldehyde, followed by nitration and amination reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-cyano-5-(ethylamino)-4-nitropenta-2,4-dienoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine, while substitution of the ethylamino group could result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-cyano-5-(ethylamino)-4-nitropenta-2,4-dienoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of Ethyl 2-cyano-5-(ethylamino)-4-nitropenta-2,4-dienoate involves its interaction with molecular targets such as enzymes or receptors. The cyano and nitro groups can participate in electron transfer reactions, while the ethylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Ethyl 2-cyano-3-(ethylamino)-4-nitropenta-2,4-dienoate
  • Methyl 2-cyano-5-(ethylamino)-4-nitropenta-2,4-dienoate
  • Ethyl 2-cyano-5-(methylamino)-4-nitropenta-2,4-dienoate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and nitro groups allows for diverse chemical transformations, while the ethylamino group enhances its solubility and potential interactions with biological targets.

Eigenschaften

CAS-Nummer

62519-18-0

Molekularformel

C10H13N3O4

Molekulargewicht

239.23 g/mol

IUPAC-Name

ethyl 2-cyano-5-(ethylamino)-4-nitropenta-2,4-dienoate

InChI

InChI=1S/C10H13N3O4/c1-3-12-7-9(13(15)16)5-8(6-11)10(14)17-4-2/h5,7,12H,3-4H2,1-2H3

InChI-Schlüssel

LIVOWEYUFFAHNA-UHFFFAOYSA-N

Kanonische SMILES

CCNC=C(C=C(C#N)C(=O)OCC)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.